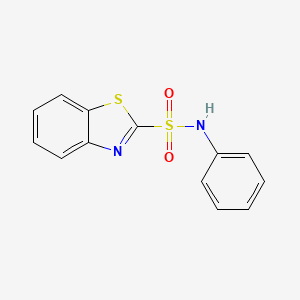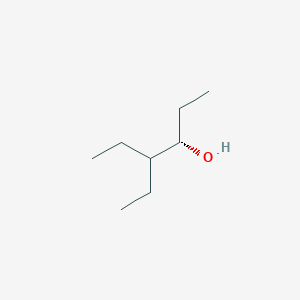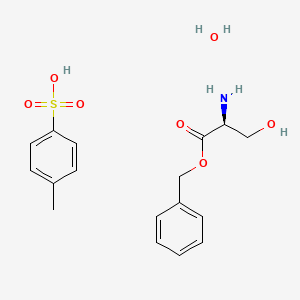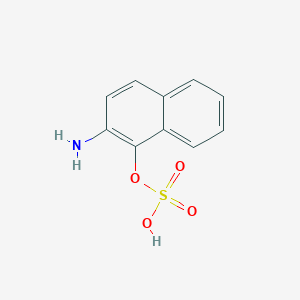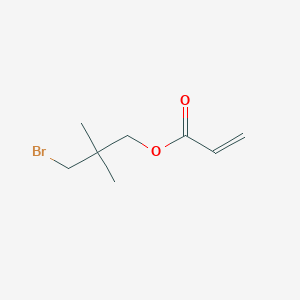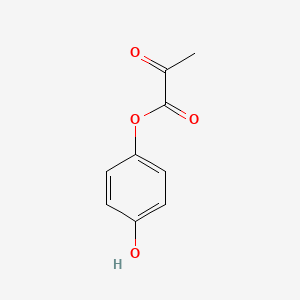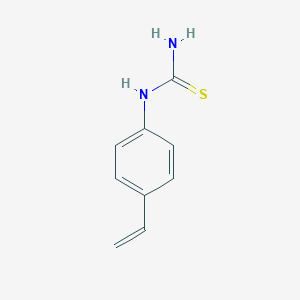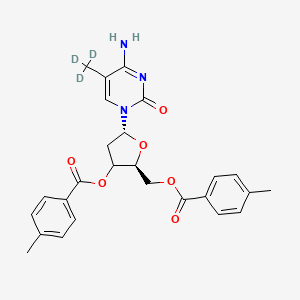
3',5'-Di-p-toluoyl-2'-deoxycytidine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 is a deuterated nucleoside analog, primarily used in proteomics research. It has a molecular formula of C26H24D3N3O6 and a molecular weight of 480.53 . This compound is a derivative of 2’-deoxycytidine, where the hydrogen atoms at the 3’ and 5’ positions are replaced with p-toluoyl groups, and the hydrogen at the 2’ position is replaced with deuterium.
Vorbereitungsmethoden
The synthesis of 3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 involves multiple steps. One common method includes the protection of the hydroxyl groups at the 3’ and 5’ positions with p-toluoyl groups. This is typically achieved using p-toluoyl chloride in the presence of a base such as pyridine. The deuterium atom at the 2’ position is introduced through a deuterium exchange reaction, often using deuterated solvents . Industrial production methods are similar but scaled up to accommodate larger quantities.
Analyse Chemischer Reaktionen
3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like pyridine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs.
Biology: This compound is utilized in studies involving DNA replication and repair mechanisms.
Wirkmechanismus
The mechanism of action of 3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 involves its incorporation into DNA during replication. The presence of the p-toluoyl groups and deuterium atom can affect the stability and structure of the DNA, leading to potential disruptions in replication and repair processes. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 can be compared with other nucleoside analogs such as:
2’-Deoxycytidine: The parent compound without the p-toluoyl and deuterium modifications.
3’,5’-Di-p-toluoyl-2’-deoxyuridine: Similar structure but with a uracil base instead of cytosine.
3’,5’-Di-p-toluoyl-2’-deoxyadenosine: Similar structure but with an adenine base instead of cytosine.
The uniqueness of 3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 lies in its specific modifications, which provide distinct properties and applications in research and industry .
Eigenschaften
Molekularformel |
C26H27N3O6 |
|---|---|
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
[(2S,5R)-5-[4-amino-2-oxo-5-(trideuteriomethyl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C26H27N3O6/c1-15-4-8-18(9-5-15)24(30)33-14-21-20(35-25(31)19-10-6-16(2)7-11-19)12-22(34-21)29-13-17(3)23(27)28-26(29)32/h4-11,13,20-22H,12,14H2,1-3H3,(H2,27,28,32)/t20?,21-,22+/m0/s1/i3D3 |
InChI-Schlüssel |
VTJIRRIRBAINRZ-APDIKOIMSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)N=C1N)[C@H]2CC([C@@H](O2)COC(=O)C3=CC=C(C=C3)C)OC(=O)C4=CC=C(C=C4)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=NC3=O)N)C)OC(=O)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


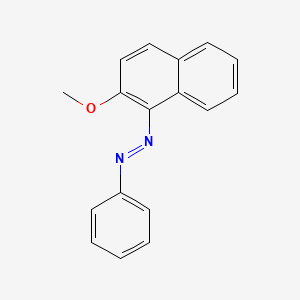


![1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene](/img/structure/B14752665.png)
![pentacyclo[9.7.0.02,10.03,8.013,18]octadecane](/img/structure/B14752668.png)
![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)
